1,2-Dimethyl-3-nitro-1H-pyrrole
Overview
Description
1,2-Dimethyl-3-nitro-1H-pyrrole is a heterocyclic aromatic organic compound characterized by a pyrrole ring substituted with a nitro group at the 3-position and methyl groups at the 1- and 2-positions. This compound is part of the larger family of pyrroles, which are known for their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-nitro-1H-pyrrole can be synthesized through various synthetic routes. One common method involves the nitration of 1,2-dimethyl-1H-pyrrole using nitric acid and sulfuric acid under controlled conditions. The reaction typically requires cooling to prevent over-nitration and to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
1,2-Dimethyl-3-nitro-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1,2-dimethyl-3-amino-1H-pyrrole.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, particularly at the 2- and 5-positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Halogenated pyrroles, alkylated pyrroles.
Scientific Research Applications
1,2-Dimethyl-3-nitro-1H-pyrrole has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Dimethyl-3-nitro-1H-pyrrole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In drug development, it may bind to specific molecular targets, such as enzymes or receptors, to modulate biological pathways.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Interaction with microbial cell membranes.
Drug Development: Binding to enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
2,5-Dimethyl-1H-pyrrole: Similar structure but different substitution pattern.
2,3-Dimethyl-1H-pyrrole: Similar structure but different substitution pattern.
Properties
IUPAC Name |
1,2-dimethyl-3-nitropyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5-6(8(9)10)3-4-7(5)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMWRXPTIYBGKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318259 | |
Record name | 1,2-Dimethyl-3-nitro-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72083-72-8 | |
Record name | NSC328028 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dimethyl-3-nitro-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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